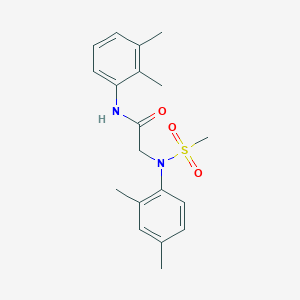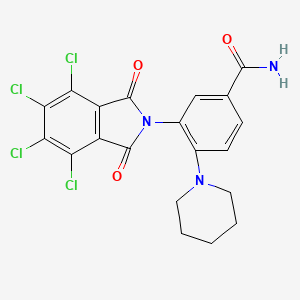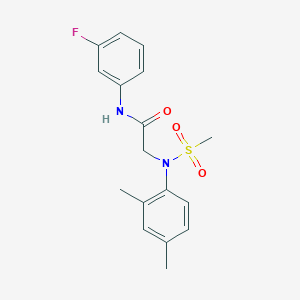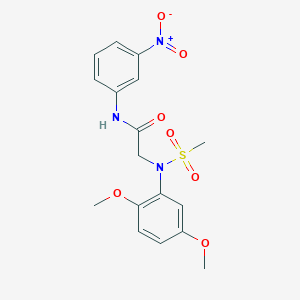
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48464, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of NMDA receptor antagonists and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
CGP 48464 works by binding to the NMDA receptor and blocking the activity of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is important for the regulation of neuronal activity. The blockade of NMDA receptors by CGP 48464 has been shown to have several effects on the brain, including the reduction of excitotoxicity, the prevention of neuronal death, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CGP 48464 have been extensively studied. It has been found to have neuroprotective effects, which means it can protect neurons from damage caused by various insults such as ischemia, hypoxia, and excitotoxicity. It has also been found to modulate synaptic plasticity, which is important for learning and memory. Additionally, CGP 48464 has been shown to have analgesic effects, which means it can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 48464 has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which means it can specifically target the NMDA receptor without affecting other receptors. It is also water-soluble, which makes it easy to administer. However, there are some limitations to its use in lab experiments. CGP 48464 has a short half-life, which means it needs to be administered frequently. Additionally, it can have off-target effects, which means it can affect other receptors besides the NMDA receptor.
Direcciones Futuras
There are several future directions for the use of CGP 48464 in scientific research. One direction is the study of its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the study of its role in synaptic plasticity and learning and memory. Additionally, there is a need for the development of more potent and selective NMDA receptor antagonists that can be used in lab experiments and potentially in the clinic.
Conclusion:
CGP 48464 is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent NMDA receptor antagonist that has several biochemical and physiological effects. Its use in lab experiments has several advantages, but also some limitations. There are several future directions for the use of CGP 48464 in scientific research, including the study of its potential use in the treatment of various neurological disorders and the development of more potent and selective NMDA receptor antagonists.
Aplicaciones Científicas De Investigación
CGP 48464 has been extensively studied for its potential use in scientific research. It has been found to be a potent NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. This property makes it useful in studying the role of NMDA receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-10-6-5-9-19(20)23-21(25)15-24(17-13-11-16(22)12-14-17)29(26,27)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCRMFFRVJNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542738.png)
![N-cyclohexyl-2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542748.png)
![3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3542752.png)


![methyl {5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3542767.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3542776.png)
![3-(2-furylmethyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542780.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3542801.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3542828.png)
![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542829.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B3542835.png)